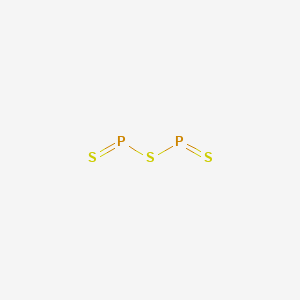
Phosphorus sulfide (P2S3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid.
Applications De Recherche Scientifique
Chemical Properties and Characteristics
P2S3 is characterized by the following properties:
- Chemical Formula : P2S3
- Molecular Weight : 158.2 g/mol
- Appearance : Grayish-yellow solid
- Reactivity : Strong reducing agent; reacts vigorously with oxidizing agents and produces toxic gases when in contact with water .
Materials Science
Two-Dimensional Materials
Recent studies have proposed the use of P2S3 in the development of two-dimensional (2D) materials. A theoretical analysis suggested that P2S3 can be stabilized in a monolayer form, making it suitable for applications in nanoelectronics. The 2D crystalline phase exhibits a wide band gap of 4.55 eV, which is advantageous for semiconductor applications .
Nanostructures
The ability to form P2S3 nanoribbons and nanotubes expands its potential for use in electronic devices. These structures can be engineered to enhance electronic properties, potentially leading to advancements in flexible electronics and optoelectronic devices .
| Property | Value |
|---|---|
| Band Gap | 4.55 eV |
| Structure Stability | Dynamically stable |
| Potential Forms | Monolayers, Nanoribbons, Nanotubes |
Chemical Synthesis
P2S3 serves as a precursor for synthesizing various phosphorus-containing compounds. It can be utilized in the production of phosphoric acid and other phosphorus sulfides through controlled reactions. Its strong reducing nature allows it to participate in reactions that generate valuable intermediates for organic synthesis .
Electronics
The unique electronic properties of P2S3 make it a candidate for next-generation electronic materials. Its potential as a semiconductor can be leveraged in transistors and diodes, particularly in low-power applications due to its high thermal stability and resistance to oxidation .
Case Study 1: Development of P2S3 Nanoribbons
Research conducted by Xiao et al. (2017) demonstrated the feasibility of creating P2S3 nanoribbons through chemical vapor deposition techniques. These nanoribbons exhibited enhanced electrical conductivity compared to bulk P2S3, indicating their suitability for use in high-performance electronic devices .
Case Study 2: Phosphorus Sulfide as a Reducing Agent
In industrial applications, P2S3 has been investigated as a reducing agent in the synthesis of various chemicals. Studies have shown that it effectively reduces metal oxides at elevated temperatures, facilitating the extraction of metals from ores and contributing to more sustainable chemical processes .
Propriétés
Numéro CAS |
12165-69-4 |
|---|---|
Formule moléculaire |
P2S3 |
Poids moléculaire |
158.2 g/mol |
InChI |
InChI=1S/P2S3/c3-1-5-2-4 |
Clé InChI |
XQNIYBBHBZAQEC-UHFFFAOYSA-N |
SMILES |
P(=S)SP=S |
SMILES canonique |
P(=S)SP=S |
Key on ui other cas no. |
12165-69-4 |
Description physique |
Phosphorus trisulfide, free from yellow and white phosphorus appears as a grayish yellow solid. |
Synonymes |
PHOSPHORUS TRISULFIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















